molecular formula Br2Ta B1206687 Tantalum bromide

Tantalum bromide

Cat. No.: B1206687
M. Wt: 340.76 g/mol
InChI Key: ZNRKKSGNBIJSRT-UHFFFAOYSA-L
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Description

Tantalum bromide serves as a critical precursor in advanced materials science, particularly in the chemical vapor deposition (CVD) of tantalum coatings . These coatings, which can exist in the low-resistivity α-Ta or high-resistivity β-Ta phases, are essential for applications requiring excellent diffusion barrier properties in integrated circuits, corrosion-resistant protective layers, and biocompatible coatings for medical implants . The use of this compound in CVD processes, for instance with cadmium as a reducing agent, enables the deposition of relatively thick coatings (up to 30 µm) on various substrates including copper, molybdenum, and steel, offering advantages in deposition rate and reduced equipment corrosion . Furthermore, this compound is a key starting material for synthesizing octahedral tantalum cluster complexes, such as [{Ta₆Br i ₁₂}Br a ₂(H₂O) a ₄]·4H₂O . These photo- and redox-active clusters can be immobilized on substrates like graphene oxide to create nanohybrid materials that function as efficient, precious-metal-free photocatalysts for hydrogen evolution from water . The labile nature of the apical ligands on the cluster allows for facile functionalization and anchoring, facilitating electron transfer processes that are crucial for suppressing charge recombination and enhancing photocatalytic hydrogen production yields .

Properties

Molecular Formula

Br2Ta

Molecular Weight

340.76 g/mol

IUPAC Name

dibromotantalum

InChI

InChI=1S/2BrH.Ta/h2*1H;/q;;+2/p-2

InChI Key

ZNRKKSGNBIJSRT-UHFFFAOYSA-L

Canonical SMILES

Br[Ta]Br

Synonyms

Ta(6)Br(12)2+
tantalum bromide

Origin of Product

United States

Synthetic Methodologies for Tantalum Bromide Compounds

Direct Synthesis Routes for Binary Tantalum Bromides

Binary tantalum bromides, compounds consisting only of tantalum and bromine, are fundamental precursors for more complex structures. These are typically synthesized through direct reaction of the elements or their simple compounds at elevated temperatures.

High-Temperature Solid-State Reactions

High-temperature solid-state reactions are a primary method for producing binary tantalum bromides. frontiersin.org These reactions involve heating tantalum metal or tantalum compounds with a bromine source in a controlled environment.

One common approach is the direct combination of tantalum metal and elemental bromine at elevated temperatures in a tube furnace. wikipedia.org The use of liquid bromine can be more manageable than gaseous chlorine for the synthesis of the corresponding halides. wikipedia.org For instance, tantalum(V) bromide (TaBr₅) is typically prepared by reacting tantalum metal with bromine at high temperatures. wikipedia.orgcymitquimica.com

Another high-temperature route involves the reaction of tantalum pentoxide (Ta₂O₅) with aluminum tribromide (AlBr₃). This metathesis reaction yields TaBr₅ and aluminum oxide (Al₂O₃). wikipedia.org

The reduction of higher oxidation state tantalum bromides can also be achieved at high temperatures. For example, TaBr₂.₉₄ has been synthesized by the reduction of TaBr₅ with the tantalum wall of the reaction vessel at 500°C in the presence of a sodium bromide (NaBr) or rubidium bromide (RbBr) flux. frontiersin.orgnsf.gov High-temperature solid-state reactions often require temperatures above 600°C to facilitate sufficient diffusion rates for the reaction to proceed. frontiersin.org The use of a flux, a molten salt that dissolves the reactants, can lower the required temperature and reaction time by improving diffusion. frontiersin.org

Table 1: Examples of High-Temperature Solid-State Reactions for Tantalum Bromides

ReactantsProductTemperature (°C)Notes
Ta (metal) + Br₂ (liquid)TaBr₅ElevatedCommon laboratory preparation wikipedia.org
Ta₂O₅ + AlBr₃TaBr₅Not specifiedMetathesis reaction wikipedia.org
TaBr₅ + Ta (vessel wall)TaBr₂.₉₄500In the presence of NaBr or RbBr flux frontiersin.orgnsf.gov
TaX₅ (g,l) + Al (s)(Ta₆X₁₂)X₂ (s) (X=Br, I)GradientReduction of tantalum(V) halides researchgate.net

Vapor-Phase Transport Methods

Vapor-phase transport is a technique used to grow high-purity crystals and deposit thin films of materials, including tantalum bromides. This method relies on a chemical transporting agent that reacts with the solid material to form a volatile species, which then travels to a different temperature zone where the reverse reaction occurs, depositing the desired material. google.com

In the context of tantalum compounds, a halogen, such as bromine or iodine, can act as the transport agent. google.com For instance, tantalum(V) iodide (TaI₅), a related halide, has been synthesized by reacting gaseous TaI₅ with tantalum metal in a temperature gradient. researchgate.net This principle can be applied to the synthesis and purification of tantalum bromides.

Chemical Vapor Deposition (CVD) is a specific type of vapor-phase transport used for creating thin films. unt.eduiaea.org In CVD of tantalum compounds, a volatile precursor, such as tantalum pentabromide (TaBr₅), is introduced into a reaction chamber where it decomposes or reacts on a heated substrate to form a solid film. google.commdpi.com The vaporization of solid TaBr₅ for CVD processes requires heating it to a temperature range of about 205°C to achieve a sufficient vapor pressure. google.com The reaction at the substrate can be thermally induced or promoted by a plasma. unt.edu Inert gases like argon are often used to dilute the precursor and aid in its transport to the substrate. unt.eduiaea.org

Solution-Phase Synthesis of Tantalum Bromide Complexes

Solution-phase synthesis offers milder reaction conditions compared to solid-state methods and allows for the isolation of discrete molecular complexes, including those with organic ligands.

Ligand Exchange Reactions in Non-Aqueous Solvents

Ligand exchange reactions are a common strategy for synthesizing this compound complexes. chemguide.co.uk In these reactions, one or more ligands in a starting complex are replaced by new ligands. These reactions are often carried out in non-aqueous solvents to prevent hydrolysis of the water-sensitive tantalum species. wikipedia.orgcymitquimica.com

For example, the dissolution of the cluster compound [{Ta₆Brⁱ₁₂}Brᵃ₂(H₂O)ᵃ₄]·4H₂O in aqueous media leads to the formation of [{Ta₆Brⁱ₁₂}(H₂O)ᵃ₆]²⁺, where the apical bromide and water ligands have been exchanged. acs.org Further ligand exchange can occur; for instance, the aqua ligands in [{Ta₆Brⁱ₁₂}(H₂O)ᵃ₆]²⁺ can be exchanged with methanol (B129727), although this exchange is less favorable than with hydroxide (B78521) ions. acs.orgcsic.es The study of such exchange reactions is crucial for understanding the speciation of these complexes in solution. rsc.org

The synthesis of dinuclear tantalum(IV) hydrides, such as [(TaCpᴿX₂)₂(μ-H)₂] (where X = Br), has been achieved through the reaction of [TaCpᴿX₄] with SiH₃Ph in toluene, demonstrating a reductive process coupled with ligand retention. nih.gov

Reductive Bromination Strategies

Reductive strategies are employed to access tantalum bromides in lower oxidation states. This can involve the reduction of a higher oxidation state tantalum precursor in the presence of a bromide source.

For example, low-valent tantalum complexes can be generated in situ from pentavalent tantalum precursors and a reducing agent like zinc metal. acs.org Similarly, the synthesis of tantalum alkyne complexes has been developed using tantalum(V) chloride and magnesium metal as the reducing agent. mdpi.com While these examples use chloride, the principle is applicable to bromide systems.

The synthesis of the cluster Ta₆Br₁₄·8H₂O can be achieved by the reduction of TaBr₅ with gallium in the presence of potassium bromide (KBr) in a sealed ampule at 400°C. researchgate.net This method provides a convenient, low-temperature route to this cluster compound. researchgate.net

Synthesis of this compound Clusters and Polyoxometalates

Tantalum has a strong tendency to form cluster compounds, which are molecules containing a core of multiple metal atoms bonded together. The synthesis of these clusters often involves reductive methods.

A well-studied example is the hexanuclear this compound cluster {Ta₆Br₁₂}²⁺. This cluster core can be synthesized through various routes. One method involves the direct reaction of stoichiometric amounts of KBr, tantalum, and bromine at 720°C. researchgate.net Another approach is the reduction of TaBr₅ with gallium in the presence of KBr. researchgate.net The resulting Ta₆Br₁₄·7H₂O can be further reacted to introduce different apical ligands. researchgate.net For instance, reaction with dimethylsulfoxide (DMSO) can lead to both ligand exchange and oxidation of the tantalum core. researchgate.net The immobilization of these clusters onto supports like graphene oxide has also been demonstrated, taking advantage of the lability of the apical ligands. mdpi.comnih.gov

The synthesis of polyoxometalates (POMs), which are large anionic clusters of metal oxides, typically involves the condensation of simpler oxoanions in solution. ntu.edu.sgresearchgate.net While POMs based on molybdenum and tungsten are common, the formation of polytantalates is less frequent due to the coordination preferences of tantalum. ntu.edu.sg However, recent advances have been made in the synthesis of group 5 POMs, including those containing tantalum. rsc.org The substitution of oxygen atoms in pre-formed POMs with other atoms, like sulfur, is an emerging strategy for creating new functional materials. nih.gov While direct synthesis of this compound polyoxometalates is not widely reported, the principles of POM chemistry provide a framework for future explorations in this area.

Control of Stoichiometry and Oxidation States in this compound Synthesis

The synthesis of tantalum bromides with specific stoichiometries and defined tantalum oxidation states requires precise control over reaction parameters. Tantalum can exist in various oxidation states, leading to a range of bromide compounds from the pentahalide TaBr₅ to lower halides like TaBr₄ and complex cluster compounds. ontosight.ai

The most common and stable bromide, tantalum(V) bromide (TaBr₅), is typically synthesized by the direct reaction of tantalum metal with bromine gas at elevated temperatures. cymitquimica.comwikipedia.org An alternative route involves the reaction of tantalum pentoxide (Ta₂O₅) with aluminum tribromide (AlBr₃) in a metathesis reaction. wikipedia.org

Control over the oxidation state is often achieved through reduction reactions starting from TaBr₅. For instance, tantalum(IV) bromide (TaBr₄) can be prepared by the reduction of TaBr₅ with a reducing agent like aluminum. cdnsciencepub.com Research has shown that using a slightly less than stoichiometric amount of aluminum is critical to prevent the formation of sparingly soluble lower bromides. cdnsciencepub.com The process involves heating the reactants at 250°C for several days, followed by sublimation to remove unreacted TaBr₅. cdnsciencepub.com

The synthesis of this compound cluster compounds, which feature tantalum in even lower formal oxidation states, presents a more complex challenge in stoichiometric control. These clusters, such as those based on the {Ta₆Br₁₂}²⁺ core, consist of an octahedron of tantalum atoms bridged by bromine ligands. researchgate.netmdpi.comnih.gov Their synthesis often involves the reduction of TaBr₅ or the direct reaction of tantalum metal, bromine, and an alkali metal halide like KBr at high temperatures (e.g., 720°C). researchgate.net For example, the reduction of TaBr₅ with gallium in the presence of KBr at 400°C has been used to produce Ta₆Br₁₄·8H₂O in high yield. researchgate.net Another method involves the reduction of tantalum(V) halides with aluminum foil in a temperature gradient. researchgate.net The precise ratio of reactants and the temperature profile are crucial in these syntheses to obtain the desired cluster stoichiometry and prevent the formation of metallic tantalum as a byproduct. researchgate.net

The oxidation state of the metal in the precursor can also directly influence the oxidation state of the tantalum in the final product, a principle demonstrated in the synthesis of tantalum nitride films from tantalum(IV) precursors. rsc.orgpsu.edu This suggests that selecting a precursor with the desired tantalum oxidation state is a key strategy for controlling the final product's stoichiometry.

Table 1: Methods for Controlling Stoichiometry and Oxidation State

Target Compound/ClusterOxidation State of TaSynthetic MethodKey Control Parameters
Tantalum(V) bromide (TaBr₅)+5Direct bromination of Ta metalReaction temperature
Tantalum(V) bromide (TaBr₅)+5Metathesis of Ta₂O₅ with AlBr₃Stoichiometry of reactants
Tantalum(IV) bromide (TaBr₄)+4Reduction of TaBr₅ with AlSub-stoichiometric amount of Al, temperature (250°C), and reaction time (7 days) cdnsciencepub.com
Ta₆Br₁₄·7H₂O+2.33 (average)Reaction of KBr, Ta, and Br₂Stoichiometry of reactants, high temperature (720°C) researchgate.net
(Ta₆Br₁₂)X₂ (X=Br)+2.33 (average)Reduction of TaBr₅ with Al foilTemperature gradient researchgate.net
K₄[{Ta₆Br¹²}Brᵃ₆]+2.33 (average)Reduction of TaBr₅ with Ga in the presence of KBrTemperature (270°C then 400°C), vigorous shaking to homogenize reactants mdpi.com

Precursor Chemistry in this compound Synthesis

The choice of precursors is fundamental to the successful synthesis of specific this compound compounds. The reactivity, stability, and physical state of the precursor dictate the required reaction conditions and the purity of the resulting product.

For the synthesis of tantalum pentabromide (TaBr₅), the most straightforward precursors are tantalum metal or tantalum carbide reacted with liquid bromine at high temperatures. wikipedia.org Tantalum pentoxide (Ta₂O₅) is another common and more accessible precursor, which can be converted to TaBr₅ using reagents like aluminum tribromide. wikipedia.org Carbothermal reduction of Ta₂O₅ in the presence of bromine has also been employed. wikipedia.org

In the synthesis of lower-valent tantalum bromides and cluster compounds, TaBr₅ itself often serves as the primary precursor, which is then reduced. cdnsciencepub.com Various reducing agents can be employed, with aluminum and gallium being notable examples for producing TaBr₄ and {Ta₆Br₁₂} clusters, respectively. cdnsciencepub.comresearchgate.net

The synthesis of more complex structures, such as nanostructured hybrids or films via chemical vapor deposition (CVD), requires more specialized precursors. Tantalum pentahalides, including TaBr₅, are used as inorganic source materials for CVD processes to deposit tantalum or tantalum nitride films. google.com For these applications, the precursor must have sufficient vapor pressure at a manageable temperature; for TaBr₅, this is typically above 205°C. google.com

Organometallic complexes are also significant precursors, particularly for low-temperature deposition methods. For example, metal halo-organic precursors can be prepared by reacting tantalum pentachloride with amines or hydrazines. google.com While these specific examples often target nitride or oxide films, the underlying principle of modifying the metal's coordination environment to tune its reactivity and volatility is directly applicable to the synthesis of novel bromide-containing materials. The development of single-source precursors where the desired stoichiometry is already incorporated into the molecule is a key area of research. rsc.orgpsu.edu

Solution-phase synthesis offers an alternative to high-temperature solid-state reactions. For instance, the cluster compound [{Ta₆Br¹²}Brᵃ₂(H₂O)ᵃ₄]·4H₂O, synthesized from K₄[{Ta₆Br¹²}Brᵃ₆], serves as a versatile precursor for further reactions in aqueous or organic solvents, such as ligand exchange or immobilization on supports like graphene oxide. nih.govmdpi.comacs.org This highlights the role of a stable, isolable cluster compound as a secondary precursor for building more complex materials.

Table 2: Common Precursors in this compound Synthesis

PrecursorTarget Product(s)Synthetic MethodNotes
Tantalum (Ta) metalTaBr₅, Ta₆Br₁₄High-temperature bromination, High-temperature cluster synthesisElemental source of tantalum. cymitquimica.comresearchgate.net
Tantalum pentoxide (Ta₂O₅)TaBr₅Metathesis with AlBr₃, Carbothermal reductionA common, stable, and accessible oxide precursor. wikipedia.org
Tantalum pentabromide (TaBr₅)TaBr₄, Ta₆Br₁₄, TaNx filmsReduction with Al, Reduction with Ga, Chemical Vapor Deposition (CVD)A versatile precursor for lower oxidation state compounds and thin films. cdnsciencepub.commdpi.comgoogle.com
Aluminum tribromide (AlBr₃)TaBr₅Metathesis with Ta₂O₅Used as a brominating agent. wikipedia.org
Gallium (Ga) metalK₄[{Ta₆Br¹²}Brᵃ₆]Reduction of TaBr₅A reductant used in cluster synthesis. mdpi.com
Potassium bromide (KBr)K₄[{Ta₆Br¹²}Brᵃ₆]High-temperature reaction with Ta and Br₂Provides bromide ions and acts as a flux/template. researchgate.netmdpi.com
[{Ta₆Br¹²}Brᵃ₂(H₂O)ᵃ₄]·4H₂O{Ta₆Br¹²}@GO nanohybridsSolution-phase reactionA water-soluble cluster precursor for solution-based chemistry. nih.govmdpi.com

Advanced Structural Elucidation of Tantalum Bromide Species

Single-Crystal X-ray Diffraction Analysis of Tantalum Bromide Structures

Single-crystal X-ray diffraction (SCXRD) remains a cornerstone technique for establishing the definitive three-dimensional structure of crystalline materials, including various this compound compounds. This method has been instrumental in identifying the arrangement of tantalum and bromine atoms, as well as any associated ligands or solvent molecules, within the crystal lattice.

Beyond the internal structure of molecular units, SCXRD data, often complemented by computational analyses like Hirshfeld surface analysis, provides quantitative insights into the intermolecular interactions that govern crystal packing and cohesion researchgate.net. These interactions, which can include hydrogen bonding, van der Waals forces, and electrostatic interactions, play a significant role in stabilizing the solid-state structures of tantalum bromides. For example, hydrogen bonding networks have been observed to organize this compound cluster cations into distinct layered arrangements within certain crystalline salts researchgate.net.

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. While the provided literature extensively details SCXRD for characterizing specific this compound phases, explicit studies focusing on the polymorphism of tantalum bromides were not prominently featured in the reviewed snippets. However, the capability of SCXRD to differentiate between various crystalline forms is well-established, as demonstrated in studies of other inorganic compounds where different polymorphic phases have been identified and structurally elucidated researcher.lifeacs.org.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy of this compound Complexes

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for probing the local atomic environment around a specific element. It provides information on interatomic distances, coordination numbers, and the types of neighboring atoms by analyzing the oscillations in the X-ray absorption spectrum above an absorption edge rsc.orgmpg.de.

Research has utilized EXAFS to investigate the local structure of tantalum-containing materials. For instance, EXAFS analysis has been applied to probe the local structure of β-tantalum, a metastable phase of tantalum metal njit.eduresearchgate.net. By comparing experimental EXAFS data with theoretically calculated spectra from various proposed structural models, researchers have been able to validate structural hypotheses. These studies indicated that a β-uranium based model, featuring a tetragonal unit cell with space group P4₂/mnm, was consistent with the EXAFS findings njit.eduresearchgate.net. Within these models, Ta-Ta distances of approximately 0.267 nm have been identified njit.edu. Furthermore, EXAFS spectra have been recorded for anhydrous Tantalum(V) bromide (TaBr₅) at the Ta L₃-edge, contributing to materials databases nims.go.jp. While EXAFS is a general probe of local structure, its application to this compound clusters, such as the hexathis compound cluster ([Ta₆Br₁₂]²⁺), would typically focus on confirming the local arrangement of tantalum and bromine atoms within the cluster core nih.govjenabioscience.com.

Table 1: Structural Parameters for β-Tantalum (from EXAFS/XRD Analysis)

Model DescriptionUnit Cell TypeSpace GroupTa-Ta Distance (nm)
β-Uranium basedTetragonalP4₂/mnm~0.267

Synchrotron-Based Structural Probes for this compound Systems

Synchrotron radiation, due to its high intensity, tunable energy, and collimation, serves as an indispensable source for various advanced structural probes, including X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS), which encompasses EXAFS and X-ray Absorption Near Edge Structure (XANES) ansto.gov.auxrayabsorption.orgaps.orgunt.edu.

X-ray Diffraction (XRD) with Synchrotron: Synchrotron-based XRD has been crucial in determining the crystal structures of various this compound-containing systems, particularly in the field of macromolecular crystallography. The hexathis compound cluster, [Ta₆Br₁₂]²⁺, a well-defined cluster composed of six tantalum atoms and twelve bridging bromine atoms with an approximate radius of 4.3–6 Å, has been widely employed as a heavy-atom derivative for phasing nih.govjenabioscience.com. Using synchrotron radiation at facilities like the Australian Synchrotron, the European Synchrotron Radiation Facility (ESRF), and the National Synchrotron Light Source, the [Ta₆Br₁₂]²⁺ cluster has facilitated structure determination through Multi-Wavelength Anomalous Dispersion (MAD) and Single-Wavelength Anomalous Dispersion (SAD) phasing techniques rsc.orgnih.goviucr.orgnih.gov. For example, studies involving hen egg-white lysozyme (B549824) (HEWL) and proteins like Bestrophin-1 and Arabidopsis thaliana FUT1 have successfully utilized the this compound cluster for phasing, enabling the resolution of their three-dimensional structures rsc.orgnih.goviucr.orgnih.gov. In these applications, the cluster's tantalum atoms act as anomalous scatterers, providing the necessary phase information nih.govnih.gov. Furthermore, XRD has been used in conjunction with EXAFS to elucidate the structure of β-tantalum, identifying its tetragonal unit cell njit.eduresearchgate.net.

X-ray Absorption Spectroscopy (XAS) with Synchrotron: Synchrotron XAS techniques, including XANES, are vital for understanding the electronic structure and oxidation states of this compound species rsc.orgxrayabsorption.orgaps.orgsigray.com. XANES is particularly sensitive to the local coordination environment and the oxidation state of the absorbing atom, often showing characteristic energy shifts with changes in oxidation state xrayabsorption.orgsigray.comresearchgate.netscience.gov. While specific XANES studies detailing this compound oxidation states are not extensively detailed in the provided snippets, the technique is broadly applied to probe such properties in various materials xrayabsorption.orgsigray.comresearchgate.netscience.gov. Synchrotron-based XAS has been used to study tantalum under extreme conditions, such as shocked tantalum, by analyzing L₃-edge absorption spectroscopy to probe equilibrium states at high pressures and temperatures aps.org. The analysis of spectral features, such as the white line, can provide insights into structural phases, as seen in studies suggesting the absence of the hcp-ω phase in shocked tantalum aps.org.

Table 2: Properties of the Hexathis compound Cluster ([Ta₆Br₁₂]²⁺) in Structural Studies

Property/ApplicationDescriptionReferences
Cluster Formula[Ta₆Br₁₂]²⁺ nih.govjenabioscience.comrsc.orgnih.goviucr.orgnih.goviucr.org
Core StructureOctahedron of 6 Ta atoms with 12 bridging Br atoms nih.govjenabioscience.com
Approximate Radius~4.3 – 6 Å nih.govjenabioscience.com
Primary ApplicationHeavy atom derivative for X-ray crystallography phasing nih.govnih.goviucr.orgnih.goviucr.org
Phasing Techniques UtilizedMulti-Wavelength Anomalous Dispersion (MAD), Single-Wavelength Anomalous Dispersion (SAD) nih.goviucr.orgnih.gov
Synchrotron Facilities MentionedAustralian Synchrotron, European Synchrotron Radiation Facility (ESRF), National Synchrotron Light Source ansto.gov.aursc.orgnih.goviucr.orgnih.gov

This compound Compounds Mentioned:

this compound (general)

Tantalum(V) bromide, anhydrous (TaBr₅)

Hexatantalum tetradecabromide ([Ta₆Br₁₂]²⁺)

β-Tantalum

Reactivity and Mechanistic Investigations of Tantalum Bromide Complexes

Ligand Substitution and Exchange Reactions in Tantalum Bromide Systems

The lability and exchange of ligands around tantalum centers are critical aspects of their reactivity, influencing their stability, solubility, and catalytic performance.

Kinetic Studies of Ligand Lability

Octahedral this compound clusters, such as the aqua complex [{Ta₆Brᵢ¹²}Brₐ₂(H₂O)ₐ₄]·4H₂O, are known to readily exchange their apical ligands mdpi.com. The water ligands coordinated to the tantalum cluster core are particularly labile and can be selectively substituted by various donor molecules, including alcohols and carboxylic acids mdpi.comcsic.esacs.org. This ligand lability is fundamental to their application in heterogeneous catalysis, where clusters are anchored onto support materials via ligand exchange mdpi.com.

Kinetic investigations into tantalum complexes, in general, are often challenging due to the inherent tendency of ligands to hydrolyze, especially from hard metal centers like tantalum mdpi.com. While specific rate constants for this compound cluster ligand substitution are not always readily available in detailed kinetic studies, comparative studies with related Group V metals, such as niobium, indicate differences in lability. For instance, in cyclopentadienyl (B1206354) tantalum carbonyl complexes, ligand exchange reactions were observed to proceed at slower rates compared to their niobium counterparts. Furthermore, the mechanism of substitution can vary, with some systems exhibiting dissociative or dissociative interchange mechanisms, while others may involve associative pathways researchgate.net. The indenyl effect has also been noted to influence both the rate and thermodynamic data in these Group V systems researchgate.net.

Redox Chemistry of this compound Species

This compound complexes, especially the octahedral clusters, are redox-active species, capable of undergoing reversible oxidation and reduction. This property is central to their electrochemical characterization and their role in catalytic processes.

Electrochemical Characterization

Electrochemical studies, particularly cyclic voltammetry (CV), have been employed to probe the redox behavior of this compound clusters acs.orgresearchgate.netacs.org. These studies allow for the determination of redox potentials (E₁/₂) and the identification of accessible oxidation states. For example, the octahedral this compound cluster [{Ta₆Brᵢ¹²}Brₐ₂(H₂O)ₐ₄]·4H₂O has been investigated electrochemically, revealing its ability to undergo redox transitions acs.org. X-ray absorption spectroscopy (XAS), including X-ray absorption near edge spectroscopy (XANES) and extended X-ray absorption fine structure (EXAFS), has also been instrumental in characterizing the redox chemistry of tantalum clusters, including those supported on silica (B1680970) nih.gov. These techniques can provide information about the tantalum oxidation state and the local coordination environment. For instance, reoxidation of tantalum clusters on silica has shown an approximate change of two electronic charges per tritantalum cluster, indicating significant redox activity nih.gov.

Reductive Coupling and Oxidative Addition Pathways

While detailed mechanistic studies on reductive coupling and oxidative addition pathways specifically for this compound complexes are less prevalent in the provided literature compared to other transition metals like palladium or nickel, the fundamental concepts are relevant. Oxidative addition, a key step in many catalytic cycles, involves the addition of a molecule (e.g., an organic halide) to a metal center, increasing its oxidation state and coordination number nih.goviitd.ac.in. Reductive coupling typically involves the formation of a metal-metal bond or the coupling of organic fragments mediated by metal centers iitd.ac.inmit.edunsf.gov.

The redox activity observed in this compound clusters, such as the transition between the {Ta₆Brᵢ¹²}²⁺ and {Ta₆Brᵢ¹²}³⁺ species csic.esacs.org, suggests that these clusters can participate in electron transfer processes. In the context of photocatalytic hydrogen evolution, the cluster acts as a photosensitizer and participates in electron transfer cycles, which can be viewed as a form of redox chemistry csic.esacs.org. While direct examples of Ta-Br mediated C-C bond formation via oxidative addition or reductive coupling are not detailed in the provided snippets, the general principles of transition metal redox chemistry provide a framework for understanding potential reaction pathways.

Catalytic Transformations Mediated by this compound Compounds

Octahedral this compound clusters have emerged as promising catalysts, particularly in the field of photocatalytic hydrogen evolution (HER) from water. The cluster [{Ta₆Brᵢ¹²}Brₐ₂(H₂O)ₐ₄]·4H₂O serves as an efficient precatalyst in acidic aqueous conditions, often utilizing methanol (B129727) as a sacrificial electron donor csic.esacs.org.

The photocatalytic activity of these this compound clusters is attributed to their ability to absorb light and facilitate the reduction of protons to hydrogen gas. The cluster unit itself plays a catalytic role in the water reduction reaction mdpi.com. Optimization studies using response surface methodology (RSM) have been conducted to identify the ideal conditions for hydrogen production, considering variables such as the concentration of HBr and methanol csic.esacs.org. These studies have demonstrated that the aqua this compound clusters can achieve significant hydrogen yields, outperforming many conventional tantalum-based materials csic.esacs.org.

The proposed mechanism involves the photoexcitation of the tantalum cluster, followed by ligand exchange and interaction with the sacrificial agent, leading to the generation of active catalytic species that drive the hydrogen evolution reaction csic.esacs.org. The robustness of the cluster core and the lability of its apical ligands are key features that enable its catalytic function and facilitate its immobilization onto various supports for enhanced performance mdpi.comcsic.esacs.org.

Table 1: Catalytic Performance of [{Ta₆Brᵢ¹²}Brₐ₂(H₂O)ₐ₄]·4H₂O in Hydrogen Evolution

Conditions (HBr conc., MeOH conc.)H₂ Production (mmol g⁻¹)Turnover Number (TON)Reference
Optimized (RSM)1125 csic.esacs.org

Homogeneous Catalysis

Octahedral this compound clusters, particularly [{Ta₆Brⁱ₁₂}Brᵃ₂ (H₂O)ᵃ₄]·4H₂O, have emerged as efficient precatalysts in homogeneous systems for photocatalytic hydrogen evolution (HER). In acidic aqueous conditions with methanol as a sacrificial agent, these clusters demonstrate significant catalytic activity. For instance, studies have reported optimal H₂ production of 11 mmol·g⁻¹ with a turnover number (TON) of 25 researchgate.netacs.orgcsic.esacs.org. The catalytic performance is attributed to the redox activity of the tantalum cluster core, which facilitates electron transfer necessary for water reduction researchgate.netacs.orgacs.orgmdpi.com. Other tantalum complexes, such as Cp*TaCl₂(alkene), have also been employed in homogeneous tandem catalytic systems for alkene dimerization, indicating the broader applicability of tantalum compounds in homogeneous catalysis researchgate.net.

Table 1: Homogeneous Catalytic Activity of this compound Clusters in Hydrogen Evolution

CatalystReaction ConditionsH₂ Production (mmol·g⁻¹)Turnover Number (TON)Reference
[{Ta₆Brⁱ₁₂}Brᵃ₂(H₂O)ᵃ₄]·4H₂O (in solution)Acidic aqueous solution, methanol as sacrificial agent1125 researchgate.netacs.orgcsic.esacs.org

Heterogeneous Catalysis (Surface-Bound this compound Species)

This compound species can be immobilized onto solid supports to create heterogeneous catalysts. A notable example is the {Ta₆Brⁱ₁₂}@GO (graphene oxide) nanohybrid, prepared by anchoring [{Ta₆Brⁱ₁₂}Brᵃ₂(H₂O)ᵃ₄]·4H₂O onto GO nanosheets. This immobilization strategy leverages the ligand exchange capabilities of the tantalum cluster with the oxygen functionalities present on GO mdpi.com. The resulting nanohybrids exhibit enhanced photocatalytic hydrogen evolution activity compared to their individual components, attributed to improved cluster accessibility and efficient electron transfer pathways facilitated by the GO support mdpi.com. This approach aligns with general methods for preparing heterogeneous catalysts, which involve vaporizing a catalyst precursor and interacting it with a pretreated support material under controlled temperature conditions to facilitate chemisorption google.com. Tantalum catalysts can also be rendered heterogeneous by binding them to supports such as refractory oxides (e.g., alumina, silica) or activated carbon google.com.

Mechanistic Pathways in this compound Catalysis

The catalytic mechanisms involving this compound compounds are diverse. In photocatalytic hydrogen evolution, the {Ta₆Brⁱ₁₂}²⁺/{Ta₆Brⁱ₁₂}³⁺ system acts as an electron shuttle. Upon light excitation, the cluster reaches an excited state, followed by electron injection into the conduction band of a support material (like GO) to drive water reduction mdpi.com. For reactions involving N=N bond cleavage, dinuclear tantalum(IV) hydride complexes, such as [(TaCpᴿX₂)₂(μ-H)₂] where X=Cl or Br, have been shown to mediate this transformation. The mechanism typically involves two stages, with the splitting of the Ta-Ta bond being crucial for the reduction and eventual scission of the N=N bond, often with the release of H₂ acs.org. In the context of tantalum nitride (TaN) deposition via chemical vapor deposition (CVD), studies on the reaction of tantalum pentabromide (TaBr₅) with ammonia (B1221849) and hydrogen have identified sequential rate-controlling steps with an activation energy of 0.45 eV gelest.com.

Reactions with Small Molecules (e.g., N₂, CO, H₂)

This compound complexes exhibit notable reactivity with various small molecules, including dinitrogen, carbon monoxide, and hydrogen.

Dinitrogen (N₂): Tantalum complexes are known to activate dinitrogen. For instance, dinuclear tantalum(IV) tetrahydride complexes, such as ([NPN]Ta)₂(μ-H)₄, derived from the reaction of TaMe₃Cl₂ with H₂, can engage in N₂ activation researchgate.net. The N₂ moiety in certain tantalum complexes can also undergo functionalization, such as N-alkylation with benzyl (B1604629) bromide, demonstrating its reactivity researchgate.net.

Carbon Monoxide (CO): Carbon monoxide can react with tantalum compounds to form carbonyl complexes. For example, reactions involving carbon monoxide and tantalum precursors can yield complexes like [Ta(-η-C₅H₅)(CO)Cl₂(PMe₂Ph)₂] rsc.org. Furthermore, dinuclear tantalum tetrahydride complexes have been shown to cleave the CO triple bond, leading to the formation of ditantalum complexes with methane (B114726) extrusion researchgate.net.

Hydrogen (H₂): this compound species are central to hydrogen evolution reactions, as discussed in the catalysis sections researchgate.netacs.orgcsic.esacs.orgmdpi.com. Conversely, tantalum complexes can also be involved in the formation of tantalum hydrides. For example, hydrogenation of tantalum precursors can lead to dinuclear tantalum(IV) hydride complexes [(TaCpᴿX₂)₂(μ-H)₂] where X=Cl or Br acs.org. Tantalum pentabromide (TaBr₅) can be reduced by hydrogen in CVD processes for tantalum deposition google.com. The direct reaction of tantalum metal with hydrogen bromide is also a known method for preparing this compound compounds osti.gov.

Formation of this compound Adducts and Solvates

Tantalum pentabromide (TaBr₅) and other this compound complexes readily form adducts with Lewis bases and can exist in solvated forms.

Adducts: Tantalum pentahalides, including TaBr₅, react with N-heterocyclic carbenes (NHCs) to form stable adducts, such as TaBr₅(Ipr), where Ipr is a bulky NHC ligand. These reactions can proceed via the formation of ionic intermediates like [TaBr₄(Ipr)][TaBr₆] unipi.it. TaBr₅ also forms adducts with various neutral ligands, including oxygen and nitrogen donors like tetramethylurea (TMU), dimethylformamide (DMF), and phosphine (B1218219) oxides, yielding complexes of the general formula [TaX₅(L)] rsc.org. Reactions with 2,2′-bipyridyl can also produce TaX₅(bipy) complexes researchgate.net.

Solvates: Tantalum pentabromide (TaBr₅) is soluble in nonpolar solvents such as carbon tetrachloride, although it can react with certain solvents, suggesting the formation of solvates or solvent-induced reactions wikipedia.org. The coordination chemistry of solvated metal ions, including tantalum, is influenced by the nature of the solvent, with space-demanding solvents potentially affecting coordination numbers and complex formation researchgate.netcore.ac.uk.

Compound List

Tantalum pentabromide (TaBr₅)

Octahedral this compound cluster ([{Ta₆Brⁱ₁₂}Brᵃ₂(H₂O)ᵃ₄]·4H₂O)

this compound cluster (Ta₆Br₁₄·8H₂O)

this compound cluster (Ta₆Br₁₄)

this compound-NHC adduct (TaBr₅(Ipr))

this compound-alkoxide/alkenyl species (TaBr₄[OCH₂CH(R′)OR′′])

Dinuclear tantalum(IV) hydride bromide complexes ([(TaCpᴿBr₂)₂(μ-H)₂])

Spectroscopic Characterization in Tantalum Bromide Research

Electronic Absorption and Emission Spectroscopy of Tantalum Bromide Complexes

Electronic spectroscopy probes the transitions of electrons between molecular orbitals, providing information about the electronic structure and the nature of chemical bonding. For this compound complexes, this includes transitions within the tantalum d-orbitals and charge transfer phenomena.

Ligand field transitions, often referred to as d-d transitions, occur within the d-orbitals of the transition metal ion, influenced by the surrounding ligands. In this compound cluster compounds, such as those based on the {Ta6Bri12}2+ core, these transitions are indicative of the electronic configuration of the tantalum atoms within the cluster. For example, the aqueous complex [{Ta6Bri12}Bra2(H2O)a4]·4H2O exhibits characteristic absorption bands in the visible and near-infrared (Vis-NIR) regions. Specifically, bands observed around 641 nm and 750 nm have been attributed to local excitations within the tantalum cluster core mdpi.com. The presence of acid can lead to the in situ generation of oxidized tantalum cluster species, which are associated with changes in these absorption bands acs.org.

Charge transfer (CT) bands arise from the excitation of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). For tantalum compounds, particularly those in a high oxidation state or with d0 electronic configurations, LMCT transitions are common. For instance, oxygen-centered hexatantalum imido cluster complexes, which are formally d0 tantalum compounds, display charge-transfer bands in the visible region with onsets typically around 600 nm nih.gov. These transitions are sensitive to the electronic nature of the substituents, with more electron-rich substitutions leading to red-shifted absorption bands nih.gov.

Vibrational Spectroscopy (Infrared and Raman) for this compound Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure, bonding, and symmetry of this compound compounds by detecting the characteristic frequencies of molecular vibrations.

The analysis of IR and Raman spectra allows for the assignment of specific vibrational modes, such as stretching and bending of metal-ligand bonds. For tantalum pentabromide (TaBr5), which adopts a D3h symmetry in its monomeric form, a normal coordinate analysis predicts the distribution of vibrational modes. The axial Ta-Br' bonds and equatorial Ta-Br bonds exhibit distinct vibrational characteristics. Modes with A1' and E' symmetry are Raman active, while A2'' and E'' modes are IR active qu.edu.qa. Force constant calculations suggest values of approximately 165 Nm-1 for the axial Ta-Br bond and 261 Nm-1 for the equatorial Ta-Br bond qu.edu.qa.

Studies on tantalum cluster compounds have also yielded valuable vibrational data. Raman spectra of the {Ta6Bri12} cluster units typically show intense bands below 300 cm-1, with prominent peaks observed at 122 cm-1, 172 cm-1, and 233 cm-1 mdpi.comresearchgate.net. In tantalum arylimido complexes, such as Ta(NAr*)Br3(dme), FT-Raman spectroscopy has identified bands attributable to Ta-Br stretching modes in the range of 180-220 cm-1 and bending modes around 120 cm-1 acs.org.

Table 1: Vibrational Spectroscopic Data for Selected this compound Species

CompoundTechniqueAssignmentFrequency (cm-1)Reference
TaBr5 (Calculated)RamanTa-Br (axial) stretch (force const.)~165 Nm-1 qu.edu.qa
TaBr5 (Calculated)RamanTa-Br (equatorial) stretch (force const.)~261 Nm-1 qu.edu.qa
TaBr5 (Calculated)RamanA2'' mode263 qu.edu.qa
TaBr5 (Calculated)RamanE'' mode89 qu.edu.qa
TaBr5 (Calculated)RamanE' mode308 qu.edu.qa
{Ta6Bri12} clusterRamanCluster vibration122, 172, 233 mdpi.comresearchgate.net
Ta(NAr)Br3(dme)FT-RamanTa-Br stretching180-220 acs.org
Ta(NAr)Br3(dme)FT-RamanTa-Br bending~120 acs.org

Temperature-dependent vibrational studies are crucial for understanding anharmonicity in bonding and potential phase transitions. While detailed studies specifically on tantalum bromides concerning temperature-dependent vibrational spectra were not extensively found in the provided search results, such investigations on related materials often reveal shifts in peak frequencies and changes in peak widths (Full Width at Half Maximum, FWHM) with temperature, providing insights into lattice dynamics and phonon-electron interactions researchgate.net. These studies typically involve measuring spectra at various temperatures to observe how vibrational modes evolve.

X-ray Photoelectron Spectroscopy (XPS) of this compound Surfaces and Bulk Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of materials. For tantalum bromides, XPS is vital for identifying the oxidation states of tantalum and bromine atoms and understanding their local chemical environment. The tantalum 4f core-level spectrum is particularly informative, typically showing spin-orbit split doublets (4f7/2 and 4f5/2).

The binding energy of the Ta 4f7/2 peak serves as a fingerprint for different tantalum species. For metallic tantalum (Ta metal), the Ta 4f7/2 binding energy is typically around 21.8 eV. In tantalum oxide (Ta2O5), this value shifts to approximately 26.2 eV. Other tantalum compounds, such as tantalum nitride (TaN) and tantalum carbide (TaC), exhibit binding energies in the intermediate range, around 23.0 eV and 22.0-23.0 eV, respectively thermofisher.comarxiv.orgresearchgate.net. The presence of sub-oxide species or intermediate oxidation states can also be detected as additional peaks or shoulders in the spectrum, often situated between the metallic and fully oxidized states arxiv.orgxpsfitting.com. The shape of the peaks also provides diagnostic information, with Ta metal peaks often exhibiting asymmetry, while oxide peaks tend to be more symmetric thermofisher.comxpsfitting.com. XPS can also be employed with variable photon energies (VEXPS) to distinguish between surface and bulk species due to differences in electron inelastic mean free paths arxiv.org.

Table 3: XPS Binding Energies (Ta 4f7/2) for Tantalum Species

Tantalum SpeciesBinding Energy (eV)TechniqueReference
Ta metal21.8XPS thermofisher.com
Ta metal21.8-25XPS arxiv.org
Ta metal22-25XPS xpsfitting.com
Ta metal21.8-22.0XPS researchgate.net
Ta2O5 (Ta(V) oxide)26.2XPS thermofisher.com
Ta2O5 (Ta(V) oxide)27-30XPS arxiv.org
Ta2O5 (Ta(V) oxide)27-29XPS xpsfitting.com
TaN23.0XPS thermofisher.com
TaC22.0-23.0XPS researchgate.net

Computational and Theoretical Studies of Tantalum Bromide Systems

Density Functional Theory (DFT) Calculations on Tantalum Bromide Structures and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometries of this compound compounds. Its ability to balance accuracy and computational cost makes it suitable for studying complex cluster structures and solid-state materials.

Geometry Optimization and Energetics

DFT calculations have been employed to optimize the geometries of this compound clusters and to determine their relative stabilities. For instance, studies on this compound clusters have utilized DFT at various levels of theory, such as the EDF1/SBKJC level, to explore different isomeric forms. These calculations have indicated that certain isomers, like D5 and D2 configurations, can be equally stable, suggesting their potential co-existence in the solid state desy.de. Furthermore, DFT has been used to calculate atomic charges within these clusters, providing insights into charge distribution and bonding. For example, in aqua this compound clusters, the charge on the apical tantalum atom bonded to an OH group was found to be approximately +0.427 |e|, while the trans-positioned tantalum atom had a charge of +0.443 |e|, and the equatorial tantalum atoms averaged around +0.471 |e|. The bridging bromine atoms carried an average negative charge of approximately -0.195 |e| acs.org.

Table 1: Atomic Charges in Aqua this compound Clusters (DFT Calculation)

DFT calculations can also provide energetic differences between various structural configurations. For example, an energy difference of approximately 2.5 kcal/mol was reported between different isomers of this compound clusters, indicating their comparable thermodynamic stability desy.de.

Molecular Orbitals and Electronic Band Structure Analysis

DFT is instrumental in predicting the electronic band structure of this compound compounds, which dictates their electrical and optical properties. For instance, in the compound Ta4SBr11, DFT band structure calculations, combined with diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy, revealed it to be a small-gap semiconductor researcher.life. These calculations also suggested that potential metallicity, arising from unpaired electrons on tantalum atoms within the cluster, is likely suppressed by electronic correlations, leading to a cluster Mott insulator state researcher.life. Time-dependent DFT (TD-DFT) calculations have also been utilized to study excited electronic states and absorption spectra of this compound species, such as aqua complexes, aiding in the understanding of their photophysical behavior csic.es.

Ab Initio Methods in this compound Research

Ab initio methods, which rely on fundamental physical principles without empirical parameters, are also applied in the study of tantalum bromides, particularly in conjunction with experimental techniques. For example, ab initio phasing has been employed in X-ray crystallography using this compound derivatives to determine the phase information necessary for solving complex molecular structures, such as proteins nih.govcam.ac.uk. In these instances, the anomalous dispersion signals from tantalum atoms within this compound clusters (e.g., Ta6Br12²⁺) are used to initiate the ab initio phase determination process nih.govcam.ac.uk. Additionally, ab initio calculations have been used to determine thermodynamic properties of related tantalum systems, such as the Cu-Ta system, contributing to a broader understanding of tantalum's behavior researchgate.net.

Molecular Dynamics Simulations of this compound Solutions and Solid-State Systems

Molecular Dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior of this compound species in both solution and solid-state environments. These simulations can model the interactions between atoms and molecules over time, providing insights into structural evolution, diffusion, and phase transitions. For example, MD simulations employing embedded-atom-method potentials have been used to study the stability of different tantalum phases, such as β-Ta, which can help explain its deposition behavior on various substrates researchgate.net. Furthermore, MD simulations are crucial for understanding the transition of this compound clusters between solid-state and solution phases, aiding in the optimization of materials design protocols acs.orgresearchgate.netresearchgate.net. The value of valence electron counts (VEC) per cluster unit, such as 16 for a [TaBrBr] cluster unit, is often a parameter considered in these simulations csic.esresearchgate.net.

Prediction of Reactivity and Reaction Pathways Using Computational Models

Computational modeling, including DFT and molecular dynamics, is extensively used to predict the reactivity of tantalum bromides and to elucidate reaction pathways. For instance, molecular modeling has been applied to study the hydrolysis and oxidation reactions of tantalum penta-halides researchgate.net. In the context of photocatalysis, computational studies have proposed plausible active catalytic species and reaction mechanisms for this compound clusters in light-driven hydrogen evolution. These studies often involve DFT calculations to analyze intermediates and transition states, providing a theoretical basis for experimental observations acs.orgcsic.esresearchgate.net. The optimization of reaction conditions, such as the concentrations of sacrificial agents like methanol (B129727) and acids like HBr, has also been guided by computational modeling and response surface methodology csic.es.

Ligand Field Theory and Molecular Orbital Theory Applications to this compound Bonding

Molecular Orbital (MO) theory and Ligand Field Theory (LFT) are fundamental theoretical frameworks used to describe the bonding and electronic structure of transition metal complexes, including tantalum bromides. These theories help explain the nature of metal-metal bonds, metal-ligand interactions, and the electronic transitions responsible for optical properties. For example, MO theory has been applied to understand bonding in metal halide clusters, describing the formation of hybrid orbitals and their role in metal-metal bonding within cluster cores iastate.edu. Studies on this compound clusters, such as the {Ta6Br12}²⁺ core, investigate the correlations between composition, local symmetry, electronic structure, and vibrational properties, which are intrinsically linked to MO descriptions of bonding researchgate.net. The analysis of bonding in these clusters often involves considering the contributions of tantalum d-orbitals and bromine p-orbitals to the molecular orbitals, elucidating the delocalized nature of metal-metal bonding within the core researchgate.netiastate.edu.

Applications of Tantalum Bromide in Advanced Materials Science

Tantalum Bromide as Precursors for Metal and Metal Oxide Nanomaterials

This compound compounds serve as versatile precursors for the deposition of tantalum-containing thin films and nanomaterials, leveraging techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).

Chemical Vapor Deposition (CVD) Applications

Tantalum(V) bromide (TaBr5) is a well-established precursor in CVD processes for depositing tantalum (Ta) and tantalum nitride (TaN) films. Its volatility at relatively lower temperatures compared to tantalum pentachloride (TaCl5) allows for reduced deposition temperatures, which is crucial for integrating with thermally sensitive substrates and materials iaea.orgresearchgate.net.

In conventional CVD, TaBr5 can be used with reducing agents like cadmium (Cd) or hydrogen (H2) to deposit tantalum films. The TaBr5-Cd system, for instance, enables tantalum deposition at temperatures between 750-800 K, a notable reduction compared to TaCl5-based processes iaea.org. Furthermore, plasma-enhanced CVD (PECVD) utilizing TaBr5 and hydrogen plasma has demonstrated the deposition of tantalum films at temperatures as low as 450 °C ibm.com. These films are characterized by their purity, being free from carbon and oxygen, and containing minimal residual bromine (<2.5 at.%), while exhibiting excellent step coverage (>75%) in high aspect ratio trenches aip.org.

For tantalum nitride (TaN) deposition, PECVD processes employing TaBr5 in conjunction with nitrogen (N2) are utilized, yielding conformal films at temperatures ranging from 300 °C to 500 °C google.com. Low-temperature thermal CVD processes using TaBr5, ammonia (B1221849) (NH3), and hydrogen (H2) have also been developed for TaN deposition, offering an alternative route for producing these critical barrier materials gelest.com.

Table 1: TaBr5 in CVD/PPCVD/PECVD for Ta/TaN Deposition

ApplicationProcess TypePrecursorCo-reactant(s)Substrate Temp (°C)Film TypeKey Property / PerformanceReference
Ta DepositionCVDTaBr5Cd750-800 K (1023-1073 K)TaLower temp than TaCl5 iaea.org iaea.org
Ta DepositionPPCVDTaBr5H2400-450TaC, O-free; <2.5% Br; >75% step coverage aip.org aip.org
Ta DepositionCVDTaBr5Cd950-1000 KTa carbideDense coating researchgate.net researchgate.net
Ta DepositionPECVDTaBr5H2 plasma450TaLow temp, plasma-enhanced ibm.com ibm.com
TaN DepositionPECVDTaBr5N2300-500TaNConformal films google.com google.com
TaN DepositionALDTaBr5tert-butylamine (B42293)500TaNLow resistivity (<1500 μΩ cm) researchgate.net researchgate.net
TaN DepositionALDTaBr5NH3400-500Ta3N5High resistivity (1.5 Ω cm at 400°C) atomiclayerdeposition.com atomiclayerdeposition.com
TaN DepositionALDTaBr5 + ZnNH3400-500TaNLower resistivity (~900 µΩ cm at 500°C) atomiclayerdeposition.com atomiclayerdeposition.com
TaN DepositionALDTaBr5tert-butylamine, NH3500TaNLow halide content researchgate.net researchgate.net
TaN DepositionCVDTaBr5NH3, H2<450TaNLow-temperature thermal CVD gelest.com gelest.com

Atomic Layer Deposition (ALD) Precursors

This compound, particularly TaBr5, is also employed as a precursor in Atomic Layer Deposition (ALD) for fabricating highly conformal and uniform thin films, especially tantalum nitride (TaN). In ALD processes, TaBr5 is used with various nitrogen sources, such as ammonia (NH3) or organic amines like tert-butylamine and allylamine (B125299) researchgate.netatomiclayerdeposition.comresearchgate.net.

The choice of nitrogen source significantly impacts the resulting TaN film properties. For instance, the TaBr5-NH3 system typically leads to the formation of the dielectric Ta3N5 phase, which exhibits high resistivity atomiclayerdeposition.com. In contrast, employing a co-reductant like zinc (Zn) alongside TaBr5 and NH3 promotes the formation of the cubic TaN phase, achieving lower resistivities, around 900 µΩ cm at 500 °C atomiclayerdeposition.com. Using tert-butylamine as a nitrogen source with TaBr5 can also yield TaN films with resistivities below 1500 µΩ cm when deposited at 500 °C researchgate.net.

However, the use of halide precursors like TaBr5 in ALD can pose challenges, including the potential incorporation of corrosive halogen elements into the film, particularly at lower deposition temperatures (e.g., below 400 °C) epfl.chmrs-k.or.kr. Careful control of process parameters is essential to mitigate these issues and achieve high-quality films.

Integration of this compound in Electronic and Optical Materials

While direct use of this compound for luminescent materials is not extensively detailed in the provided literature, its role as a precursor for depositing tantalum-based dielectric materials is significant.

High-κ Dielectric Materials

Tantalum oxide (Ta2O5) is a well-known high-κ dielectric material widely used in electronic devices due to its favorable electrical and optical properties, including a high dielectric constant, wide bandgap, and excellent thermal and chemical stability cam.ac.uk. Although other tantalum precursors like tantalum ethoxide or alkylamides are frequently cited for Ta2O5 ALD, tantalum halides, including TaBr5, are recognized as a class of precursors that can be employed for depositing tantalum-containing films, including oxides cam.ac.ukharvard.edu.

ALD processes using various tantalum precursors have demonstrated the ability to deposit Ta2O5 films with impressive properties. These films typically exhibit dielectric constants ranging from approximately 26 to 31 and breakdown fields exceeding 4.5 MV/cm cam.ac.ukharvard.edujkps.or.kr. The growth rates for Ta2O5 ALD are generally in the range of 0.038 to 0.065 nm/cycle, depending on the specific precursor and process conditions harvard.edujkps.or.kr. These characteristics make Ta2O5 deposited via ALD suitable for applications such as gate insulators in advanced semiconductor devices and dielectrics in memory devices cam.ac.uk.

Table 2: Properties of ALD-Deposited Ta2O5 Films (using Ta Halides or similar precursors)

Precursor ClassOxygen SourceDeposition Temp (°C)Growth Rate (nm/cycle)Dielectric Constant (κ)Breakdown Field (MV/cm)Leakage Current (A/cm²)Reference
Ta Halides (general)H2O50-350~0.06528>4.5<10⁻⁶ (at 1.5 MV/cm) cam.ac.ukharvard.edu
Ta Halides (general)H2O250-450~0.064~20-25N/AN/A cam.ac.uk
Ta Halides (general)H2O250-450~0.064~20-25N/AN/A oregonstate.edu
Ta(OEt)5H2O225-325~0.038-0.04~26±1N/AN/A jkps.or.kr
TaI5H2O-H2O2240-400N/A~31N/A>10⁻⁴ researchgate.net
Ta(OEt)5O2 plasma250-300~0.05N/AN/AN/A spbu.ru

This compound in Novel Catalytic Systems (Non-biological)

Octahedral this compound clusters represent a significant advancement in non-biological catalysis, particularly for light-driven hydrogen evolution reactions (HER) acs.orgupv.esresearchgate.netmdpi.comcsic.esnih.gov. The cluster formulation, such as [{Ta6Brⁱ12}Brᵃ2(H2O)ᵃ4]·4H2O, functions as an efficient precatalyst in homogeneous aqueous solutions, often utilizing hydrobromic acid (HBr) as the proton source and methanol (B129727) as a sacrificial agent acs.orgcsic.es.

These this compound clusters exhibit remarkable catalytic activity, with reported rates of 442 µmol·g⁻¹·h⁻¹ and a turnover frequency (TOF) of 3 × 10⁻⁴ s⁻¹ per cluster molecule acs.org. Optimized conditions have led to an impressive hydrogen production of 11 mmol·g⁻¹ (TON = 25) acs.orgcsic.es. The catalytic performance of these clusters surpasses that of many conventional tantalum-based materials, including tantalum oxides and nitrides acs.org. Furthermore, hybrid nanostructures incorporating these clusters, such as {Ta6Brⁱ12}@GO nanocomposites, have also demonstrated efficacy in photocatalytic hydrogen evolution mdpi.com. Beyond hydrogen production, tantalum halide complexes, including bromide derivatives, have shown potential as homogeneous catalysts for olefin dimerization reactions google.com.

Table 3: this compound Clusters in Catalysis

Catalyst FormulationReaction TypeConditionsPerformance MetricReference
[{Ta6Brⁱ12}Brᵃ2(H2O)ᵃ4]·4H2OLight-driven Hydrogen Evolution (HER)Homogeneous aqueous, HBr (acid), methanol (sacrificial agent)Activity: 442 µmol·g⁻¹·h⁻¹; TOF: 3 × 10⁻⁴ s⁻¹ per cluster molecule acs.org acs.org
[{Ta6Brⁱ12}Brᵃ2(H2O)ᵃ4]·4H2OLight-driven Hydrogen Evolution (HER)Homogeneous aqueous, HBr, methanolOptimal H2 production: 11 mmol·g⁻¹ (TON = 25) acs.orgcsic.es acs.orgcsic.es
{Ta6Brⁱ12}@GO nanocompositesPhotocatalytic Hydrogen EvolutionAqueous, HBr, methanolActivity: 4 µmol·g⁻¹·h⁻¹ mdpi.com mdpi.com
Tantalum halide complexes (incl. bromide)Olefin DimerizationHomogeneousCatalytic activity google.com google.com

Compound List:

Tantalum(V) bromide (TaBr5)

Octahedral this compound clusters (e.g., [{Ta6Brⁱ12}Brᵃ2(H2O)ᵃ4]·4H2O)

Emerging Research Directions and Challenges in Tantalum Bromide Chemistry

Low-Dimensional Tantalum Bromide Materials

Recent research has seen a burgeoning interest in the synthesis and characterization of low-dimensional materials derived from this compound. These materials, which include nanosheets and other nanostructures, exhibit properties that are distinct from their bulk counterparts due to quantum confinement and surface effects. A significant focus has been on materials derived from the octahedral {Ta₆Br₁₂} cluster core. mdpi.com

One promising approach involves the creation of nanostructured hybrids. For example, researchers have successfully developed hybrids based on this compound octahedral clusters and graphene oxide. mdpi.com These materials are being investigated for their potential in photocatalytic applications, such as hydrogen evolution. mdpi.com The interaction between the this compound clusters and the graphene oxide support can lead to enhanced catalytic activity and stability. mdpi.com The exploration of these low-dimensional forms opens up possibilities for applications in electronics, catalysis, and sensing.

Hybrid Organic-Inorganic this compound Systems

The integration of this compound units with organic components to form hybrid organic-inorganic systems is a rapidly expanding area of research. These materials offer the potential to combine the desirable properties of both organic and inorganic components, such as the processability and functionality of polymers with the thermal stability and electronic properties of inorganic solids. researchgate.net

The chemistry of octahedral tantalum halide clusters is particularly amenable to the formation of such hybrids. The cluster cores can remain intact during chemical transformations, allowing for their incorporation into polymeric matrices or connection via organic linkers. mdpi.comresearchgate.net This versatility allows for the design of materials with tailored properties for specific applications, including solar glazing for energy-saving buildings. mdpi.com The development of these hybrid systems is driven by the prospect of creating novel materials with unique optical, electronic, and catalytic functionalities. nih.govnih.gov

PropertyDescriptionPotential Applications
Tunability The properties can be fine-tuned by modifying both the organic and inorganic components. nih.govOptoelectronics, sensors
Processability The organic component can impart solution processability, enabling the formation of thin films and coatings. researchgate.netSolar cells, light-emitting diodes
Functionality The combination of organic and inorganic moieties can lead to multifunctional materials. researchgate.netCatalysis, drug delivery

In Situ Spectroscopic Studies of this compound Reactions

Understanding the reaction mechanisms and identifying active species in this compound chemistry is crucial for the rational design of new materials and processes. In situ and operando spectroscopic techniques are powerful tools for probing these systems under realistic reaction conditions. d-nb.infodtu.dk These methods provide real-time information on the structural and electronic changes that occur during a chemical transformation. d-nb.info

A notable application of these techniques is in the study of light-driven hydrogen evolution catalyzed by octahedral this compound clusters. acs.org In situ UV-vis spectroscopy has been used to monitor the evolution of the characteristic spectra of the [{Ta₆Br₁₂}(H₂O)₆]²⁺ cluster in acidic conditions during irradiation. acs.org These studies have revealed the in situ generation of oxidized cluster species, providing valuable insights into the catalytic cycle. acs.org Similarly, techniques like X-ray absorption spectroscopy (XAS) can provide element-specific information on the local geometry and atomic structure of tantalum species during catalytic reactions. d-nb.infonih.gov

Challenges in Synthesis and Stabilization of Novel this compound Oxidation States

While tantalum can exist in various oxidation states, the synthesis and stabilization of novel this compound compounds, particularly those in lower oxidation states, present significant challenges. The stability of a given oxidation state is highly dependent on the surrounding ligand environment and reaction conditions.

The octahedral {Ta₆Br₁₂} cluster core, for instance, exhibits rich redox chemistry. The {Ta₆Br₁₂}²⁺ core can be oxidized to {Ta₆Br₁₂}³⁺ and even {Ta₆Br₁₂}⁴⁺ species. mdpi.comacs.org However, controlling these oxidation states can be difficult, and the clusters can be prone to decomposition, especially in the presence of air or certain solvents, leading to the formation of tantalum oxides like Ta₂O₅. mdpi.comacs.org The development of synthetic strategies to access and stabilize new oxidation states of tantalum in bromide-containing compounds is a key challenge that could unlock novel reactivity and material properties.

Oxidation StateCompound/Cluster ExampleStability Challenges
+5TaBr₅Susceptible to hydrolysis. wikipedia.org
+3TaBr₃Less common and requires specific synthetic conditions. americanelements.com
+2.67 (in cluster){Ta₆Br₁₂}⁴⁺Can be generated in situ but may be transient. acs.org
+2.33 (in cluster){Ta₆Br₁₂}²⁺Prone to oxidation and decomposition under certain conditions. mdpi.comacs.org

Theoretical Advancements in Predicting this compound Properties and Reactivity

Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting the properties and reactivity of this compound compounds. Quantum chemical simulations, in conjunction with experimental data, can provide a deeper understanding of the electronic structure, bonding, and reaction mechanisms at the molecular level. researchgate.netrsc.org

For example, theoretical studies have been employed to elucidate the behavior of [{Ta₆Br₁₂}Br₆]⁴⁻ cluster units in solution and the solid state. researchgate.netrsc.org These calculations help to correlate the composition, local symmetry, and electronic structure of the clusters with their observed vibrational and absorption properties. rsc.org By predicting the properties of yet-to-be-synthesized this compound compounds, theoretical advancements can guide experimental efforts towards the discovery of new materials with desired functionalities.

Future Prospects for this compound in Sustainable Chemical Processes

This compound compounds are poised to play an increasingly important role in the development of sustainable chemical processes. researchgate.net Their unique catalytic properties are particularly promising for applications in green chemistry and renewable energy. researchgate.netmdpi.com

A prime example is the use of octahedral this compound clusters as photocatalysts for the light-driven production of hydrogen from aqueous protons. acs.org This process offers a potential pathway for generating clean fuel using sunlight as the energy source. acs.org The robustness of the tantalum cluster core, combined with the ability to tune its properties through ligand exchange, makes these systems attractive for further development in sustainable catalysis. mdpi.com Future research will likely focus on enhancing the efficiency and stability of these catalysts, as well as exploring their application in other important chemical transformations, such as CO₂ reduction.

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for tantalum bromide (TaBr₅ or Ta₂Br₁₀), and how do experimental conditions influence product purity and crystallinity?

  • Methodological Answer : Tantalum(V) bromide (Ta₂Br₁₀) is typically synthesized via direct reaction of tantalum metal with bromine gas at elevated temperatures (~300–400°C) in a sealed quartz tube. Solid-state synthesis requires rigorous control of stoichiometry and reaction time to avoid impurities like unreacted Ta or Br₂ residues. For solution-based methods, TaBr₅ can be obtained by reacting TaCl₅ with HBr in anhydrous conditions, but hydrolysis must be minimized due to TaBr₅’s sensitivity to moisture. Characterization via X-ray diffraction (XRD) and elemental analysis is critical to confirm crystallinity and composition .

Q. Which structural characterization techniques are most effective for analyzing TaBr₅ and its derivatives in solid-state and solution phases?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving the edge-shared bioctahedral structure of Ta₂Br₁₀, while powder XRD is suitable for bulk phase identification. For solution-phase studies, nuclear magnetic resonance (NMR) and UV-Vis spectroscopy can track ligand substitution dynamics in clusters like {Ta₆Br₁₂}⁴⁺. Anomalous X-ray scattering (e.g., SAD phasing) is essential for heavy-atom derivatization studies, though signal interpretation requires careful Patterson analysis to avoid centrosymmetric noise in polar space groups .

Advanced Research Questions

Q. How do experimental challenges arise when using TaBr₅ as a heavy-atom derivative for phasing in membrane protein crystallography, and how can they be mitigated?

  • Methodological Answer : TaBr₅’s large {Ta₆Br₁₂} cluster can bind nonspecifically to membrane proteins, complicating phasing due to low occupancy or multiple weak sites. To mitigate this:

  • Optimize co-crystallization pH (4–8) to stabilize cluster-protein interactions.
  • Use selenomethionine-substituted proteins in parallel to cross-validate phasing results.
  • Employ density modification software to resolve noise from single-site derivatives in polar space groups (e.g., P31/P32).
    Example: In bestrophin-1 studies, TaBr₅’s stability at pH 4 enabled cluster binding but required computational refinement to resolve electron density ambiguities .

Q. What experimental and computational strategies resolve contradictions in redox behavior of {Ta₆Br₁₂}⁴⁺ clusters between solid-state and solution environments?

  • Methodological Answer : Discrepancies arise from ligand substitution (e.g., apical Br⁻ → H₂O) and oxidation state changes during dissolution. To address this:

  • Combine X-ray absorption spectroscopy (XAS) with cyclic voltammetry to track redox shifts in solution.
  • Use DFT simulations to model ligand exchange energetics and predict optical property changes (e.g., UV-Vis absorption peaks).
  • Cross-validate with mass spectrometry to identify cluster fragmentation or aggregation.
    Example: K₄[{Ta₆Brⁱ₁₂}Brᵃ₆] exhibits reversible ligand substitution in organic solvents, altering its redox potential by ~0.5 V compared to the solid state .

Q. How can researchers optimize TaBr-based cluster materials for photonic or catalytic applications despite their environmental sensitivity?

  • Methodological Answer :

  • Ligand Engineering : Replace labile apical Br⁻ ligands with stable organic ligands (e.g., carboxylates) to enhance cluster stability in aqueous or oxidative environments.
  • Encapsulation : Embed clusters in silica matrices or metal-organic frameworks (MOFs) to prevent hydrolysis.
  • In Situ Characterization : Use time-resolved XAFS or Raman spectroscopy to monitor structural integrity under operational conditions.
    Example: Substituting Br⁻ with H₂O in [{Ta₆Brⁱ₁₂}L₆]ⁿ⁻ clusters shifts absorption maxima by 50 nm, enabling tunable optical properties for photonics .

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